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Compound of Interest

2-Chloro-5-
Compound Name: _ _
(trifluoromethyl)thiazole

Cat. No.: B1490627

2-Chloro-5-(trifluoromethyl)thiazole stands as a pivotal, albeit specialized, building block at
the confluence of heterocyclic and organofluorine chemistry. Its true value is realized in the
synthesis of complex molecules targeted for the pharmaceutical and agrochemical industries.
Publicly available, specific experimental data for this compound is limited, a common
characteristic for high-value synthetic intermediates. This guide, therefore, is constructed upon
a foundation of established chemical principles and extrapolated data from closely related
structural analogs, such as 2-chloro-5-chloromethylthiazole and various trifluoromethyl-
substituted heterocycles. This approach provides a robust and scientifically-grounded
framework for researchers, scientists, and drug development professionals to understand and
effectively utilize this potent reagent.

Molecular Profile and Physicochemical
Characteristics

2-Chloro-5-(trifluoromethyl)thiazole is a five-membered aromatic heterocycle containing
sulfur and nitrogen, distinguished by two key functional groups: a reactive chlorine atom at the
2-position and a highly electronegative trifluoromethyl (CF3) group at the 5-position. The CFs
group is a critical bioisostere for other functionalities (like the tert-butyl or chloromethyl group)
and is renowned for its ability to enhance the metabolic stability, lipophilicity, and binding affinity
of bioactive molecules.[1] The chlorine atom serves as a versatile synthetic handle, primarily
functioning as an excellent leaving group in nucleophilic substitution reactions.
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Core Properties

The physical and chemical properties of 2-chloro-5-(trifluoromethyl)thiazole are summarized
below. Calculated values are precise, while physical properties are estimated based on trends
observed in analogous structures.

Rationale /| Comparative

Property Value | Description

Data
Molecular Formula C4HCIF3NS Calculated
Molecular Weight 187.56 g/mol Calculated

Similar to other halogenated

o thiazoles. The related 2-chloro-
Colorless to pale yellow liquid ] ]
Appearance ] i 5-chloromethylthiazole is a
or low-melting solid ] o
white/yellow solid with a

melting point of 35°C.[2]

The CFs group generally

_ increases volatility compared
N ) Estimated: 150-170 °C (at 760 N
Boiling Point to a CH2Cl group. The boiling
mmHg) .
point of 2-chloro-5-

methylthiazole is 174°C.[3]

Soluble in common organic

N solvents (DCM, THF, Ethyl )
Solubility ) moderately polar organic
Acetate, Acetone). Insoluble in

Typical for small, non-polar to

molecules.
water.
The high atomic mass of
) ] chlorine and fluorine atoms
Density Estimated: ~1.6 g/cm3

contributes to a density

significantly greater than water.

Spectroscopic Signature

While specific spectra are not publicly cataloged, the expected spectroscopic data can be
reliably predicted:
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e 1H NMR: A singlet would be observed for the lone proton at the C4 position of the thiazole
ring. Its chemical shift would likely be in the & 7.5-8.5 ppm range, shifted downfield due to
the electron-withdrawing effects of the adjacent sulfur atom and the CFs group.

e 13C NMR: Four distinct signals would be expected. The C2 carbon (bearing the chlorine) and
the C5 carbon (bearing the CFs group) would appear as quartets due to coupling with the
fluorine atoms. The C4 carbon would show a singlet, and the carbon of the CFs group would
exhibit a strong quartet with a large C-F coupling constant.

e 19F NMR: A sharp singlet would be observed, as there are no adjacent protons to cause
splitting. This provides a clear and unambiguous signal for reaction monitoring.

« Infrared (IR) Spectroscopy: Strong absorption bands in the 1100-1250 cm~?! range would be
prominent, corresponding to the C-F stretching vibrations of the trifluoromethyl group.[1]
Additional characteristic peaks for C=N and C-S stretching within the thiazole ring would also
be present.

e Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 187. A
characteristic M+2 peak with approximately one-third the intensity of the M+ peak would be
present, confirming the presence of a single chlorine atom. Fragmentation would likely
involve the loss of Cl, CFs, or cleavage of the thiazole ring.

Synthesis and Manufacturing Pathways

The synthesis of 2-chloro-5-(trifluoromethyl)thiazole is not trivial and relies on robust
methods of heterocyclic and organofluorine chemistry. Two logical and field-proven
retrosynthetic pathways are considered most viable.

Conceptual Synthetic Strategies

e Hantzsch Thiazole Synthesis: This classic method involves the condensation of an a-
haloketone with a thioamide.[4][5] For this target, one would require 1-bromo-3,3,3-
trifluoroacetone and a thioformamide equivalent. While effective, the required fluorinated a-
haloketone can be expensive and challenging to handle.

o Sandmeyer Reaction on a Precursor Thiazole: A more common and industrially scalable
approach involves the diazotization of a 2-amino-5-(trifluoromethyl)thiazole precursor,
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followed by a copper(l) chloride-catalyzed displacement of the diazonium group with
chloride.[6][7][8] This method is highly reliable for installing a chlorine atom onto an electron-
rich heteroaromatic ring.

The Sandmeyer approach is preferred for its reliability and the relative accessibility of the 2-
aminothiazole starting material.

Diazotization

0-5°C

NaNOz, ag. HCI

Sandmeyer Reaction StartingMaterial
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Caption: Proposed Sandmeyer synthesis workflow.

Experimental Protocol: Sandmeyer Chlorination

This protocol is a self-validating system based on established procedures for Sandmeyer
reactions on heterocyclic amines.[6]

CAUSALITY & EXPERT INSIGHT: The success of this reaction hinges on the stability of the
diazonium salt intermediate. It is thermally unstable and can decompose violently if the
temperature is not strictly controlled. The reaction is maintained at 0-5 °C to prevent
decomposition and the formation of unwanted phenol byproducts. Copper(l) is the essential
catalyst for the single-electron transfer mechanism that initiates the displacement of N2 gas.[7]

o Diazotization (Step 1):

o To a three-necked flask equipped with a mechanical stirrer and thermometer, add 2-
amino-5-(trifluoromethyl)thiazole (1.0 eq) and aqueous hydrochloric acid (3.0 M, ~5 mL
per gram of starting material).

o Cool the resulting slurry to 0 °C in an ice-salt bath.
o Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

o Add the sodium nitrite solution dropwise to the thiazole slurry over 30-45 minutes,
ensuring the internal temperature never exceeds 5 °C.

o Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to
ensure full conversion to the diazonium salt.

e Sandmeyer Reaction (Step 2):

o In a separate flask, prepare a solution of copper(l) chloride (1.2 eq) in concentrated
hydrochloric acid. Cool this catalyst solution to 0 °C.

o Slowly add the cold diazonium salt slurry from Step 1 to the cold CuCl solution. Vigorous
bubbling (N2 evolution) will be observed. Maintain the temperature below 10 °C during this
addition.
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o Once the addition is complete, allow the reaction to slowly warm to room temperature and
stir for 1-2 hours until gas evolution ceases.

e Work-up and Purification:

o Pour the reaction mixture into water and extract with an organic solvent (e.g.,
dichloromethane or ethyl acetate).

o Wash the combined organic layers with water, followed by a saturated sodium bicarbonate
solution to neutralize excess acid, and finally with brine.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure.

o The crude product can be purified by vacuum distillation or column chromatography to
yield pure 2-chloro-5-(trifluoromethyl)thiazole.

Chemical Reactivity and Mechanistic Pathways

The reactivity of 2-chloro-5-(trifluoromethyl)thiazole is dominated by the chemistry of its C2-
chloro substituent. The thiazole ring is electron-deficient, a character that is significantly
amplified by the potent electron-withdrawing nature of the CFs group at the C5 position. This
electronic profile makes the C2 carbon highly electrophilic and exceptionally susceptible to
nucleophilic aromatic substitution (SNAr).

The C2-Cl bond is the primary site of reactivity, readily displaced by a wide array of
nucleophiles. This reaction is the cornerstone of its utility as a synthetic building block.
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Caption: Key nucleophilic substitution reactions.

Protocol: Nucleophilic Substitution with an Amine

This general procedure describes the coupling of 2-chloro-5-(trifluoromethyl)thiazole with a

primary or secondary amine.

CAUSALITY & EXPERT INSIGHT: This reaction typically proceeds smoothly, often without the
need for a catalyst. However, the addition of a non-nucleophilic base (like triethylamine or
diisopropylethylamine) is crucial. Its role is to scavenge the HCI that is generated during the
reaction, preventing the protonation and deactivation of the amine nucleophile and driving the
reaction to completion. The choice of solvent is important; polar aprotic solvents like DMF or
acetonitrile are often used to facilitate the dissolution of all components.

» Reaction Setup:

o In a round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)thiazole (1.0 eq) in a
suitable solvent (e.g., acetonitrile or THF).

o Add the desired amine (1.1-1.5 eq) to the solution.

o Add a non-nucleophilic base such as triethylamine (1.5-2.0 eq).
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¢ Reaction Execution:

o Stir the mixture at room temperature or heat gently (e.g., to 50-80 °C) to increase the
reaction rate.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

e Work-up and Purification:
o Once complete, cool the reaction mixture and remove the solvent under reduced pressure.

o Redissolve the residue in ethyl acetate or dichloromethane and wash with water to remove
the amine hydrochloride salt.

o Dry the organic layer, concentrate, and purify the product by column chromatography or
recrystallization.

Applications in Research and Development

The trifluoromethyl-thiazole scaffold is a "privileged" structure in modern drug discovery and
agrochemical design.

» Medicinal Chemistry: The incorporation of a CFs group is a well-established strategy to block
metabolic oxidation, increase cell membrane permeability, and enhance binding interactions
with biological targets.[1] Thiazole derivatives containing this motif are actively investigated
as anticancer agents, kinase inhibitors, and anti-inflammatory compounds.[1] The 2-chloro-
5-(trifluoromethyl)thiazole core allows for the rapid generation of libraries of compounds by
reacting it with various amines, alcohols, and thiols, enabling structure-activity relationship
(SAR) studies.

o Agrochemicals: The related compound, 2-chloro-5-chloromethylthiazole, is a key
intermediate in the synthesis of major neonicotinoid insecticides like Thiamethoxam and
Clothianidin.[9] By analogy, 2-chloro-5-(trifluoromethyl)thiazole is a highly valuable
precursor for the development of next-generation pesticides and fungicides. The CFs group
can impart enhanced potency, greater environmental stability, or a modified spectrum of
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activity compared to non-fluorinated counterparts. It is a known intermediate for herbicides.
[10]

Safety, Handling, and Storage

While a specific safety data sheet for 2-chloro-5-(trifluoromethyl)thiazole is not widely
available, its hazards can be reliably inferred from the comprehensive data on 2-chloro-5-
chloromethylthiazole.[2][11] It must be treated as a hazardous substance.

o Toxicity and Hazards:

o

Harmful if swallowed and toxic in contact with skin.[2]

[¢]

Causes severe skin burns and eye damage.[2] The compound is corrosive.

o

May cause an allergic skin reaction (sensitization).[2]

o

Suspected of causing genetic defects.[2]

o

Toxic to aquatic life with long-lasting effects.[2]

o Personal Protective Equipment (PPE):

[¢]

Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile, neoprene).

o

Eye Protection: Chemical safety goggles and a face shield are mandatory.

o

Skin and Body Protection: A lab coat and, for larger quantities, an impervious apron or suit
should be worn.

(¢]

Respiratory Protection: All manipulations should be performed in a certified chemical fume
hood to avoid inhalation of vapors.

+ Handling and Storage:

o Store in a cool, dry, well-ventilated area away from incompatible materials such as strong
oxidizing agents and strong bases.
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o Keep the container tightly closed under an inert atmosphere (e.g., nitrogen or argon) to
prevent degradation from moisture.

o Recommended storage temperature is typically 2-8 °C.[9]
e Disposal:

o Dispose of waste material in accordance with local, regional, and national environmental
regulations. Do not allow it to enter drains or waterways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1490627#2-chloro-5-trifluoromethyl-thiazole-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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